Cas no 1379370-50-9 (4-Fluoro-3-iodo-5-(trifluoromethyl)benZaldehyde)

4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is a fluorinated and iodinated benzaldehyde derivative with significant utility in synthetic organic chemistry. The presence of both fluorine and iodine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the trifluoromethyl group contributes to electron-withdrawing effects, influencing regioselectivity in further functionalizations. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its structural features, including the aldehyde moiety, allow for further derivatization, making it valuable for constructing complex aromatic frameworks. High purity and well-defined reactivity ensure consistent performance in demanding synthetic applications.
4-Fluoro-3-iodo-5-(trifluoromethyl)benZaldehyde structure
1379370-50-9 structure
Product Name:4-Fluoro-3-iodo-5-(trifluoromethyl)benZaldehyde
CAS No:1379370-50-9
MF:C8H3F4IO
MW:318.006908655167
CID:6793123
PubChem ID:129952445
Update Time:2025-05-22

4-Fluoro-3-iodo-5-(trifluoromethyl)benZaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1379370-50-9
    • MFCD19440046
    • 4-Fluoro-3-iodo-5-(trifluoromethyl)benZaldehyde
    • Inchi: 1S/C8H3F4IO/c9-7-5(8(10,11)12)1-4(3-14)2-6(7)13/h1-3H
    • InChI Key: GLMNDBWNMZYORV-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=O)C=C(C(F)(F)F)C=1F

Computed Properties

  • Exact Mass: 317.91647g/mol
  • Monoisotopic Mass: 317.91647g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

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4-Fluoro-3-iodo-5-(trifluoromethyl)benZaldehyde Suppliers

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:15
Price ($):168/263/487/1468
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Additional information on 4-Fluoro-3-iodo-5-(trifluoromethyl)benZaldehyde

4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde: A Versatile Fluorinated Building Block for Pharmaceutical and Material Science

4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde (CAS 1379370-50-9) is a highly specialized fluorinated aromatic aldehyde that has gained significant attention in recent years due to its unique structural features and broad applicability in medicinal chemistry and advanced materials. This compound combines three strategically placed functional groups - a fluoro substituent, an iodo substituent, and a trifluoromethyl group - making it an exceptionally valuable intermediate for various synthetic transformations.

The growing demand for fluorinated pharmaceutical intermediates has positioned 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde as a key building block in drug discovery. Recent studies show that over 30% of newly approved drugs contain fluorine atoms, highlighting the importance of compounds like this in modern medicinal chemistry. Researchers particularly value its iodo substituent for cross-coupling reactions and its aldehyde functionality for condensation reactions, making it a versatile precursor for bioactive molecules.

In material science, the trifluoromethyl group in 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde contributes to enhanced thermal stability and unique electronic properties. This has led to its application in the development of organic electronic materials, particularly in the synthesis of novel liquid crystal compounds and organic semiconductors. The compound's ability to modify electron density distribution makes it valuable for tuning material properties in advanced applications.

The synthesis of 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde typically involves selective halogenation of appropriate benzaldehyde precursors. Recent advances in regioselective halogenation techniques have improved the yield and purity of this compound, addressing one of the most common challenges in its production. Manufacturers now offer this compound with purity levels exceeding 98%, meeting the stringent requirements of pharmaceutical applications.

From a safety perspective, proper handling procedures should be followed when working with 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde, including the use of appropriate personal protective equipment. While not classified as hazardous under normal conditions, standard laboratory safety protocols for organic compounds should be maintained. The compound is typically stored under inert atmosphere at low temperatures to maintain stability.

The market for fluorinated building blocks like 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde has seen steady growth, with projections indicating a compound annual growth rate of 6-8% through 2030. This growth is driven by increasing demand from the pharmaceutical sector and emerging applications in agrochemical research and material science. Several specialty chemical suppliers now include this compound in their catalogs, reflecting its growing importance in synthetic chemistry.

Recent patent literature reveals innovative applications of 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde in the development of kinase inhibitors and G-protein coupled receptor modulators. Its unique substitution pattern allows for the creation of structurally diverse compounds with improved pharmacokinetic properties. The fluoro substituent often enhances metabolic stability, while the iodo group provides a convenient handle for further structural elaboration.

Quality control of 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde typically involves HPLC analysis, NMR spectroscopy, and mass spectrometry. Advanced analytical techniques like LC-MS and GC-MS are increasingly used to ensure the highest purity standards, especially for pharmaceutical applications. The compound's distinctive 19F NMR signal provides a convenient method for reaction monitoring in synthetic applications.

Environmental considerations for 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde include proper waste disposal methods and consideration of its persistence in the environment. While not classified as a persistent organic pollutant, responsible handling and disposal practices should be followed. Recent research has focused on developing greener synthetic routes to this and similar fluorinated compounds to minimize environmental impact.

Future research directions for 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde include exploring its potential in metal-organic frameworks (MOFs) and as a precursor for fluorinated polymers with specialized properties. The compound's unique combination of substituents offers exciting possibilities for creating materials with tailored electronic and surface properties, potentially leading to breakthroughs in energy storage and catalysis applications.

For researchers working with 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde, it's important to note that its aldehyde group can participate in various condensation reactions, while the iodo substituent is amenable to cross-coupling chemistry. This dual functionality makes it particularly valuable for constructing complex molecular architectures. Recent publications have demonstrated its utility in multicomponent reactions and cascade syntheses of pharmacologically active compounds.

In conclusion, 4-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde (CAS 1379370-50-9) represents a strategically important fluorinated building block with wide-ranging applications in pharmaceutical research and material science. Its unique combination of substituents offers synthetic chemists multiple handles for structural modification, making it an increasingly valuable tool in modern chemical research and development.

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Amadis Chemical Company Limited
(CAS:1379370-50-9)
A1212475
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):168/263/487/1468
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